molecular formula C6H2Cl2O3 B019989 Furan-2,4-dicarbonyl chloride CAS No. 104721-75-7

Furan-2,4-dicarbonyl chloride

Cat. No. B019989
M. Wt: 192.98 g/mol
InChI Key: BOTUJAQRRCYVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2,4-dicarbonyl chloride, also known as furan-2,4-dione dichloride, is a chemical compound that is used in various scientific research applications. It is a highly reactive compound that is known for its ability to undergo nucleophilic substitution reactions with various nucleophiles. Furan-2,4-dicarbonyl chloride is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

Furan-2,4-dicarbonyl chloride undergoes nucleophilic substitution reactions with various nucleophiles. The reaction takes place at the carbonyl group of Furan-2,4-dicarbonyl chloridecarbonyl chloride, resulting in the formation of a new compound. The mechanism of action of Furan-2,4-dicarbonyl chloridecarbonyl chloride is dependent on the nature of the nucleophile and the reaction conditions.

Biochemical And Physiological Effects

Furan-2,4-dicarbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with various biological molecules, including proteins and nucleic acids. The reaction of Furan-2,4-dicarbonyl chloridecarbonyl chloride with biological molecules can lead to the formation of adducts, which can have deleterious effects on cellular function.

Advantages And Limitations For Lab Experiments

Furan-2,4-dicarbonyl chloride is a highly reactive compound that can be used in a wide range of synthetic reactions. Its reactivity makes it a useful intermediate in the synthesis of various organic compounds. However, its high reactivity can also be a limitation in some lab experiments, as it can react with unintended nucleophiles and interfere with the desired reaction.

Future Directions

There are several future directions for the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in scientific research. One potential direction is the development of new synthetic methods for the preparation of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. Another direction is the study of the biochemical and physiological effects of Furan-2,4-dicarbonyl chloridecarbonyl chloride and its derivatives. This could lead to the development of new drugs and therapies for various diseases. Additionally, the use of Furan-2,4-dicarbonyl chloridecarbonyl chloride in the synthesis of new materials, such as polymers and nanomaterials, could also be an interesting future direction.

Synthesis Methods

Furan-2,4-dicarbonyl chloride can be synthesized by the reaction of Furan-2,4-dicarbonyl chlorideone with thionyl chloride or phosphorus pentachloride. The reaction takes place under reflux conditions and yields Furan-2,4-dicarbonyl chloridecarbonyl chloride as a colorless liquid.

Scientific Research Applications

Furan-2,4-dicarbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals such as antihistamines, antimicrobial agents, and anticancer drugs. It is also used in the synthesis of agrochemicals such as herbicides and insecticides. Furan-2,4-dicarbonyl chloride is also used in the synthesis of dyes and pigments.

properties

CAS RN

104721-75-7

Product Name

Furan-2,4-dicarbonyl chloride

Molecular Formula

C6H2Cl2O3

Molecular Weight

192.98 g/mol

IUPAC Name

furan-2,4-dicarbonyl chloride

InChI

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-4(6(8)10)11-2-3/h1-2H

InChI Key

BOTUJAQRRCYVEZ-UHFFFAOYSA-N

SMILES

C1=C(OC=C1C(=O)Cl)C(=O)Cl

Canonical SMILES

C1=C(OC=C1C(=O)Cl)C(=O)Cl

synonyms

2,4-Furandicarbonyldichloride(9CI)

Origin of Product

United States

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